molecular formula C9H9Cl2N3 B2575814 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride CAS No. 65146-57-8

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride

Cat. No.: B2575814
CAS No.: 65146-57-8
M. Wt: 230.09
InChI Key: VRZFLRVEEMVQEE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Scientific Research Applications

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Future Directions

The future directions of research on a compound depend on its properties and potential applications. While specific future directions for “5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride” were not found, research on related compounds like thiazolidines is focusing on their diverse therapeutic and pharmaceutical activity and improving their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride typically involves the reaction of 4-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

Comparison with Similar Compounds

  • 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrochloride
  • 5-(4-Methylphenyl)-1H-imidazol-2-amine hydrochloride
  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine hydrochloride

Comparison: Compared to its analogs, 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride exhibits unique properties due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine atom enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-imidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3.ClH/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;/h1-5H,(H3,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZFLRVEEMVQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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